molecular formula C7H2Cl2F3NO2 B120000 4,5-Dichloro-2-nitrobenzotrifluoride CAS No. 50594-31-5

4,5-Dichloro-2-nitrobenzotrifluoride

Cat. No.: B120000
CAS No.: 50594-31-5
M. Wt: 259.99 g/mol
InChI Key: MMUARSWOJRDXBV-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

It is known to affect the respiratory system .

Mode of Action

It is known to be used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines . This suggests that it may interact with its targets through a chemical reaction, leading to the formation of these compounds.

Biochemical Pathways

Its role in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10h-phenothiazines suggests that it may be involved in the biochemical pathways leading to the formation of these compounds.

Pharmacokinetics

It is known to be insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its role in the synthesis of certain compounds suggests that it may contribute to the formation of these molecules in the cells where it is active .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2-nitrobenzotrifluoride. For instance, its insolubility in water suggests that its activity may be influenced by the hydration levels in its environment. Additionally, it is recommended to be stored at room temperature in a cool and dark place , indicating that light and temperature may affect its stability.

Preparation Methods

The synthesis of 4,5-Dichloro-2-nitrobenzotrifluoride typically involves nitration and chlorination reactions. One common method starts with the nitration of benzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The nitration reaction is carried out at elevated temperatures, usually around 80°C, for several hours. After the nitration step, the resulting nitrobenzotrifluoride is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This process yields this compound with high purity .

Chemical Reactions Analysis

4,5-Dichloro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dichloro-2-nitrobenzotrifluoride is widely used in scientific research and industrial applications, including:

Comparison with Similar Compounds

4,5-Dichloro-2-nitrobenzotrifluoride can be compared with other similar compounds such as:

These comparisons highlight the unique chemical properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUARSWOJRDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371646
Record name 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-31-5
Record name 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-nitrobenzotrifluoride
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